molecular formula C12H14N2O5 B3116688 Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate CAS No. 218944-14-0

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3116688
CAS No.: 218944-14-0
M. Wt: 266.25 g/mol
InChI Key: GSUROSDDZDJRLX-QWRGUYRKSA-N
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Description

Methyl (2S,4S)-4-(4-nitrophenoxy)-2-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C12H14N2O5 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Atmospheric Occurrence of Nitrophenols

  • Nitrated Phenols in the Atmosphere : A review of atmospheric nitrophenols, including their sources, formation processes (both direct emissions and secondary formation), and analytical detection methods (e.g., HPLC, GC-MS) highlights the environmental relevance of nitrophenols. The study discusses the complexity of nitrophenol formation in the atmosphere, indicating the need for further research to fully understand these processes and their environmental impacts (Harrison et al., 2005).

Applications in Material Science

  • Xylan Derivatives and Application Potential : This review discusses the chemical modification of xylan into ethers and esters, demonstrating specific applications depending on functional groups, substitution degree, and patterns. It highlights the role of advanced analytical techniques in understanding structure-property relationships and suggests applications of xylan esters in drug delivery and as antimicrobial agents (Petzold-Welcke et al., 2014).

Fluorescent Chemosensors

  • Fluorescent Chemosensors Based on Diformylphenol : Reviews the development of chemosensors from 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes. This highlights the high selectivity and sensitivity of DFP-based sensors, emphasizing the potential for modulating sensing capabilities through structural adjustments (Roy, 2021).

Environmental and Health Implications

  • Sorption of Phenoxy Herbicides : Reviews experiments on the sorption of phenoxy herbicides (e.g., 2,4-D) to soil and organic matter. The findings suggest that soil organic matter and iron oxides are significant sorbents for these compounds, emphasizing the importance of understanding sorption mechanisms for environmental management (Werner et al., 2012).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-nitrophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)11-6-10(7-13-11)19-9-4-2-8(3-5-9)14(16)17/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUROSDDZDJRLX-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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